Cas no 1185013-13-1 (Methyl 2-piperidin-4-ylpropanoate Hydrochloride)

Methyl 2-piperidin-4-ylpropanoate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 2-piperidin-4-ylpropanoate Hydrochloride
- methyl 2-piperidin-4-ylpropanoate;hydrochloride
- methyl 2-(piperidin-4-yl)propanoate hydrochloride
- A1-08488
- CS-0338969
- SCHEMBL26124221
- AKOS015847565
- methyl2-(piperidin-4-yl)propanoatehydrochloride
- 1185013-13-1
-
- MDL: MFCD12028368
- インチ: InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H
- InChIKey: PLZCCGDDTUGTFX-UHFFFAOYSA-N
- SMILES: CC(C1CCNCC1)C(=O)OC.Cl
計算された属性
- 精确分子量: 207.1026065g/mol
- 同位素质量: 207.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl 2-piperidin-4-ylpropanoate Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE32644-250mg |
Methyl 2-piperidin-4-ylpropanoate hydrochloride |
1185013-13-1 | 95% | 250mg |
$234.00 | 2024-04-20 | |
A2B Chem LLC | AE32644-5g |
Methyl 2-piperidin-4-ylpropanoate hydrochloride |
1185013-13-1 | 95% | 5g |
$1650.00 | 2024-04-20 | |
A2B Chem LLC | AE32644-2.5g |
Methyl 2-piperidin-4-ylpropanoate hydrochloride |
1185013-13-1 | 95% | 2.5g |
$993.00 | 2024-04-20 | |
A2B Chem LLC | AE32644-10g |
Methyl 2-piperidin-4-ylpropanoate hydrochloride |
1185013-13-1 | 95% | 10g |
$2682.00 | 2024-04-20 | |
Chemenu | CM487798-1g |
Methyl 2-(piperidin-4-yl)propanoate hydrochloride |
1185013-13-1 | 97% | 1g |
$400 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409639-250mg |
Methyl 2-(piperidin-4-yl)propanoate hydrochloride |
1185013-13-1 | 97% | 250mg |
¥3888.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409639-1g |
Methyl 2-(piperidin-4-yl)propanoate hydrochloride |
1185013-13-1 | 97% | 1g |
¥9708.00 | 2024-08-09 | |
A2B Chem LLC | AE32644-1g |
Methyl 2-piperidin-4-ylpropanoate hydrochloride |
1185013-13-1 | 95% | 1g |
$413.00 | 2024-04-20 |
Methyl 2-piperidin-4-ylpropanoate Hydrochloride 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Methyl 2-piperidin-4-ylpropanoate Hydrochlorideに関する追加情報
Recent Advances in the Application of Methyl 2-piperidin-4-ylpropanoate Hydrochloride (CAS: 1185013-13-1) in Chemical Biology and Pharmaceutical Research
Methyl 2-piperidin-4-ylpropanoate Hydrochloride (CAS: 1185013-13-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its piperidine core and ester functionality, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of interest in recent research has been the synthesis and optimization of Methyl 2-piperidin-4-ylpropanoate Hydrochloride. A 2023 study published in the Journal of Medicinal Chemistry detailed an improved synthetic route for this compound, emphasizing its scalability and purity. The researchers utilized a multi-step process involving the condensation of piperidine-4-carboxylic acid derivatives with methyl acrylate, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method achieved a high yield (85%) and excellent purity (>98%), making it suitable for large-scale pharmaceutical production. The study also highlighted the compound's stability under various storage conditions, a critical factor for its use in drug development.
In addition to its synthetic applications, Methyl 2-piperidin-4-ylpropanoate Hydrochloride has been investigated for its biological activity. A recent preclinical study demonstrated its potential as a modulator of GABAA receptors, which are implicated in anxiety, epilepsy, and sleep disorders. The compound exhibited selective binding to specific receptor subtypes, suggesting its utility in designing novel anxiolytics or anticonvulsants. Furthermore, molecular docking studies revealed that the ester moiety of the compound plays a crucial role in its interaction with the receptor's binding pocket, providing insights for future structure-activity relationship (SAR) studies.
Another promising application of Methyl 2-piperidin-4-ylpropanoate Hydrochloride lies in its use as a building block for protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the incorporation of this compound into a series of novel inhibitors targeting the SARS-CoV-2 main protease. The researchers found that derivatives of Methyl 2-piperidin-4-ylpropanoate Hydrochloride exhibited moderate inhibitory activity, with IC50 values in the low micromolar range. These findings underscore the compound's potential in antiviral drug development, particularly in the context of emerging infectious diseases.
Despite these advancements, challenges remain in the clinical translation of Methyl 2-piperidin-4-ylpropanoate Hydrochloride-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism in vivo, necessitating further structural modifications to improve its drug-like properties. Additionally, toxicity profiling is ongoing to ensure its safety for human use. Nevertheless, the compound's versatility and demonstrated biological activity make it a valuable tool for medicinal chemists and a promising candidate for future drug development efforts.
In conclusion, Methyl 2-piperidin-4-ylpropanoate Hydrochloride (CAS: 1185013-13-1) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic accessibility, biological relevance, and therapeutic potential, paving the way for its continued exploration in drug discovery. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutics for CNS disorders, viral infections, and other medical conditions.
1185013-13-1 (Methyl 2-piperidin-4-ylpropanoate Hydrochloride) Related Products
- 168986-49-0(methyl 2-(4-piperidyl)acetate)
- 1690-75-1(methyl 1-methylpiperidine-4-carboxylate)
- 1206228-66-1(Methyl 4-ethylpiperidine-4-carboxylate)
- 51069-26-2(Methyl quinuclidine-4-carboxylate)
- 99065-42-6(Methyl 1-ethylpiperidine-4-carboxylate)
- 1126-09-6(Ethyl piperidine-4-carboxylate)
- 2971-79-1(Methyl piperidine-4-carboxylate)
- 71879-50-0(methyl 3-(4-piperidyl)propanoate)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 114365-07-0(4-(cyanomethyl)benzamide)




